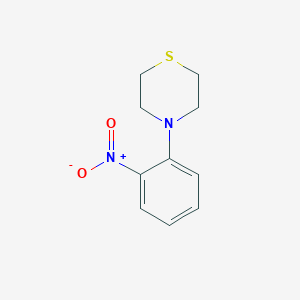

4-(2-硝基苯基)硫吗啉

描述

“4-(2-Nitrophenyl)thiomorpholine” is a compound that has been used as a precursor for the corresponding 4-thiomorpholinoaniline, which is a useful building block in medicinal chemistry . The thiomorpholine group serves as a replacement of the morpholine group, with the sulfur atom increasing the lipophilicity and representing a metabolically soft spot due to easy oxidation .

Synthesis Analysis

The compound is synthesized by means of a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine . This method of synthesis is widely used in the field of medicinal chemistry .Molecular Structure Analysis

The crystal and molecular structures of the compound have been described in detail. In the crystal, the molecule exhibits an approximately CS-symmetric structure, with the nitrogen-bound 4-nitrophenyl group in a quasi axial position on the six-membered thiomorpholine ring in a low-energy chair conformation . The solid-state structure of the compound is markedly different from that of its morpholine analogue .Chemical Reactions Analysis

The compound has been widely used as a precursor in medicinal chemistry, for example, in the fields of antidiabetic and antimigraine drugs, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, anti-fungal, and antimycobacterial agents . After the reduction of the nitro group in the compound, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions .科学研究应用

催化应用

用于催化应用的含硫醚基团的水凝胶一项新研究涉及合成一种具有硫醚基团的水凝胶,该水凝胶被用作制备金纳米颗粒的选择性载体材料。这些水凝胶-金纳米颗粒表现出显着的催化活性,特别是在还原4-硝基苯酚方面,展示了含硫醚化合物(如4-(2-硝基苯基)硫吗啉)在催化和材料科学应用中的潜力 (Ilgın, Ozay, & Ozay, 2019).

抗菌应用

硫吗啉衍生物的合成和抗菌活性一项专注于合成硫吗啉衍生物的研究展示了它们的潜在抗菌特性。该研究涉及各种化学反应,包括亲核取代,以开发具有抗菌作用的新型生物活性分子。这表明硫吗啉结构(如4-(2-硝基苯基)硫吗啉)与开发新型抗菌剂相关 (Kardile & Kalyane, 2010).

分析化学应用

异硫脲催化的对映选择性加成异硫脲催化4-硝基苯酚酯对亚鎓离子的对映选择性加成,其中4-硝基苯酚促进催化剂周转。这一过程展示了硝基苯基化合物(可能包括4-(2-硝基苯基)硫吗啉)在以受控和对映选择性的方式促进复杂化学反应中的效用 (Arokianathar, Frost, Slawin, Stead, & Smith, 2018).

属性

IUPAC Name |

4-(2-nitrophenyl)thiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c13-12(14)10-4-2-1-3-9(10)11-5-7-15-8-6-11/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKPVRYSVKNVMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]but-2-ynamide](/img/structure/B2629900.png)

![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2629905.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide](/img/structure/B2629907.png)

![4-Bromothieno[2,3-c]pyridine](/img/structure/B2629909.png)

![(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl benzoate](/img/structure/B2629910.png)

![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2629916.png)